Dioctadecyl 3,3'-dithiodipropionate
Description
Contextualization of Dioctadecyl 3,3'-Dithiodipropionate within the Field of Sulfur-Containing Organic Esters
Sulfur-containing organic esters are a diverse class of compounds characterized by the presence of both a sulfur atom and an ester functional group. researchgate.netnoaa.gov This combination gives rise to a wide array of chemical properties and applications. These compounds can be broadly categorized based on the nature of the sulfur linkage, such as thioethers, disulfides, and sulfates. researchgate.netacs.org
This compound, with its distinctive disulfide (-S-S-) bond, falls into a specific subgroup of these esters. The presence of this bond is crucial to its function, particularly its ability to act as a secondary antioxidant. atamanchemicals.com Unlike primary antioxidants that directly scavenge free radicals, thio-based compounds like this compound work by decomposing peroxides, which are precursors to damaging free radicals. atamanchemicals.com This mechanism is particularly effective in providing long-term thermal stability to organic materials. atamanchemicals.com
The two long octadecyl (C18) hydrocarbon chains make the molecule highly lipophilic, ensuring its compatibility with a range of organic polymers and materials. atamanchemicals.com This solubility is a key factor in its industrial utility, allowing for effective incorporation into plastics, rubbers, and other non-polar systems. atamanchemicals.commcc-hamburg.de
Significance and Emerging Research Trajectories of this compound
The primary significance of this compound lies in its role as a stabilizer and antioxidant for polymers. mcc-hamburg.de Its ability to prevent oxidative degradation enhances the durability and lifespan of various plastic products. mcc-hamburg.de Research in this area continues to focus on optimizing its performance in different polymer matrices and under various environmental stressors.
A significant research trajectory involves the synergistic effects of combining this compound with other types of antioxidants, such as hindered phenols. atamanchemicals.com These combinations often exhibit a level of stabilization that is greater than the sum of the individual components, leading to highly effective antioxidant packages for demanding applications. atamanchemicals.com
Furthermore, the cleavable nature of the disulfide bond in this compound is inspiring new research in materials science. caymanchem.comscbt.comsigmaaldrich.com This characteristic is being explored for the development of "smart" materials that can respond to specific stimuli, such as reducing agents. For instance, its derivatives are being investigated as cross-linking agents in the formation of nanoparticles and for applications in drug delivery and biosensors. caymanchem.comnih.gov The ability to break the disulfide bond under controlled conditions allows for the targeted release of encapsulated substances or the disassembly of a material structure. nih.gov
The study of thioether and disulfide oxidation chemistry is another active area of research. acs.org Understanding the kinetics and mechanisms of how these sulfur-containing compounds react with reactive oxygen species (ROS) is crucial for designing more effective antioxidants and for developing new therapeutic strategies that target oxidative stress. nih.govacs.org
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H82O4S2 | nih.govnih.govchemicalbook.com |
| Molecular Weight | 715.23 g/mol | nih.govchemicalbook.com |
| Appearance | White to slightly yellowish powder or flakes | mcc-hamburg.de |
| Melting Point | Not specified | |
| Solubility | Insoluble in water; soluble in organic solvents | atamanchemicals.com |
| CAS Number | 6729-96-0 | chemicalbook.com |
Key Research Findings on this compound and Related Compounds
| Research Area | Key Findings | Reference |
| Polymer Stabilization | Acts as a secondary thioester antioxidant, scavenging peroxides formed during thermal oxidative degradation. Synergistic effects are observed when combined with hindered phenolic antioxidants, providing outstanding thermal stability to polyolefins and other plastics. | atamanchemicals.com |
| Cross-Linking Reagents | Derivatives like 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP) are used as cleavable, homobifunctional cross-linking reagents for studying protein structure and in the development of biosensors. | caymanchem.comscbt.comsigmaaldrich.com |
| Antioxidant Mechanisms | Thioether-type antioxidants function by decomposing hydroperoxides, thus preventing the formation of new radicals. The disulfide bond is a key functional group in this process. | atamanchemicals.comnih.gov |
| Synthesis | The synthesis of related compounds, such as 3,3'-thiodipropionic acid, can be achieved through the hydrolysis of 3,3'-thiodipropionitrile. | google.com |
Structure
2D Structure
Properties
CAS No. |
6729-96-0 |
|---|---|
Molecular Formula |
C42H82O4S2 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
octadecyl 3-[(3-octadecoxy-3-oxopropyl)disulfanyl]propanoate |
InChI |
InChI=1S/C42H82O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-48-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
XPNWIWHUGHAVLC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC |
Other CAS No. |
6729-96-0 |
physical_description |
PelletsLargeCrystals |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dioctadecyl 3,3 Dithiodipropionate
Precursor Chemistry: Synthesis of 3,3'-Dithiodipropionic Acid
Established Synthetic Routes for 3,3'-Dithiodipropionic Acid
Several methodologies have been established for the synthesis of 3,3'-dithiodipropionic acid. A common and effective route involves the oxidation of 3-mercaptopropionic acid. This method is advantageous due to the commercial availability of the starting material. The oxidation can be achieved using various oxidizing agents, including bromine, to afford the desired disulfide with quantitative yields. capes.gov.br Another established method is the hydrolysis of 3,3'-thiodipropionitrile, which can be performed under acidic conditions. nih.gov This industrial process can achieve high yields, often exceeding 96%, by carefully controlling the reaction conditions, such as temperature and the concentration of the mineral acid used for hydrolysis. nih.gov
Furthermore, 3,3'-dithiodipropionic acid can be synthesized from the corresponding thioether, 3,3'-thiodipropionic acid, through oxidation. wikipedia.org While various synthetic routes exist, the choice of a particular method often depends on factors such as the desired scale of production, cost of starting materials, and safety considerations. nih.gov
| Starting Material | Reagents | Key Conditions | Yield |
| 3-Mercaptopropionic Acid | Bromine | Solvent-free or in solution | Quantitative capes.gov.br |
| 3,3'-Thiodipropionitrile | Mineral Acid (e.g., HCl) | 70-120°C, controlled addition | >96% nih.gov |
| 3,3'-Thiodipropionic Acid | Oxidizing Agent | - | - |
Functionalization of 3,3'-Dithiodipropionic Acid for Esterification
For the esterification process to proceed efficiently, the carboxylic acid groups of 3,3'-dithiodipropionic acid often require activation. This is a common strategy in organic synthesis to enhance the reactivity of the carboxylic acid towards alcohol nucleophiles. One widely used method for this activation is the conversion of the carboxylic acid to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. google.comacs.orgchemicalbook.comsigmaaldrich.comcaymanchem.com
The synthesis of 3,3'-dithiodipropionic acid di(N-hydroxysuccinimide ester) is typically achieved by reacting 3,3'-dithiodipropionic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl), in a suitable solvent like dichloromethane. google.com This reaction results in a stable, yet reactive, intermediate that can readily undergo esterification with alcohols. google.comacs.orgchemicalbook.comsigmaaldrich.comcaymanchem.com The use of such activated esters is particularly beneficial when mild reaction conditions are required, for instance, in enzyme-catalyzed reactions or with sensitive substrates.
Esterification Protocols for Dioctadecyl 3,3'-Dithiodipropionate Synthesis
The formation of the dioctadecyl ester from 3,3'-dithiodipropionic acid can be accomplished through several esterification protocols, primarily categorized as direct esterification or transesterification.
Direct Esterification Methodologies
Direct esterification involves the reaction of 3,3'-dithiodipropionic acid directly with octadecanol (stearyl alcohol). A classic approach is the Fischer esterification, which is an acid-catalyzed reaction. masterorganicchemistry.com This method typically involves heating the carboxylic acid and a large excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is usually removed, for example, by azeotropic distillation. masterorganicchemistry.com
More recently, enzymatic methods using lipases as biocatalysts have gained prominence for ester synthesis due to their high selectivity and milder reaction conditions. polimi.itnih.gov Lipase-catalyzed esterification of dicarboxylic acids with long-chain alcohols has been shown to be an effective strategy. researchgate.net For instance, lipases can be employed in solvent-free systems or in organic media to catalyze the esterification of 3,3'-dithiodipropionic acid with octadecanol. nih.govtennessee.edu The choice of lipase (B570770) can influence the reaction's efficiency and selectivity. nih.gov
| Method | Catalyst | Key Conditions | Advantages |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | High temperature, excess alcohol, water removal | Well-established, cost-effective catalysts masterorganicchemistry.com |
| Lipase-Catalyzed Esterification | Lipase (e.g., from Candida antarctica) | Mild temperatures, solvent or solvent-free | High selectivity, environmentally benign polimi.itnih.gov |
Transesterification Approaches
An alternative route to this compound is through transesterification. This process involves the reaction of a lower alkyl ester of 3,3'-dithiodipropionic acid, such as the dimethyl or diethyl ester, with octadecanol. nih.govnih.govmdpi.com The reaction is typically driven by the removal of the lower-boiling alcohol that is displaced.
Transesterification can be catalyzed by acids or bases, or by enzymes. nih.govresearchgate.net For long-chain alcohols, solid catalysts can also be employed to facilitate the reaction. nih.gov For example, passing a solution of a long-chain alcohol and a lower alkyl acetate (B1210297) through a column packed with solid sodium hydroxide (B78521) has been shown to effectively produce the corresponding acetylated long-chain alcohol. nih.gov A similar principle can be applied to the transesterification of dialkyl 3,3'-dithiodipropionates. The synthesis of the starting lower alkyl ester, for instance, the diethyl ester, can be readily achieved by the Fischer esterification of 3,3'-dithiodipropionic acid with ethanol. chemicalbook.com
Advanced Chemical Modifications and Derivatizations of the this compound Scaffold
The this compound molecule possesses two main reactive sites that can be targeted for further chemical transformations: the central disulfide bond and the two ester functionalities. These modifications can lead to the creation of novel derivatives with tailored properties.
The disulfide bond is susceptible to both reduction and oxidation. Reduction of the S-S bond, typically using a reducing agent like dithiothreitol (B142953) (DTT), would cleave the molecule, yielding octadecyl 3-mercaptopropionate. wikipedia.org This cleavage is a reversible process, and the disulfide bond can be reformed under oxidizing conditions. wikipedia.org The oxidation of the disulfide can lead to the formation of thiosulfinates (RS(O)SR) and subsequently thiosulfonates (RS(O)₂SR) using oxidizing agents such as hydrogen peroxide or peracids. nih.gov These oxidized sulfur species exhibit different chemical and physical properties compared to the original disulfide.
The ester groups of this compound can undergo hydrolysis or amidation. Hydrolysis, either acid or base-catalyzed, would cleave the ester linkages to regenerate 3,3'-dithiodipropionic acid and octadecanol. Amidation, on the other hand, involves the reaction of the ester with an amine to form the corresponding amide, dioctadecyl 3,3'-dithiodipropionamide. This reaction can be facilitated by converting the ester to a more reactive intermediate or by using specific catalysts. The synthesis of related N,N'-dialkyl-3,3'-dithiodipropionamides has been reported from the corresponding dialkyl esters.
These potential modifications highlight the chemical versatility of the this compound scaffold, allowing for the development of a range of derivatives for specific applications.
Strategies for Polymeric Integration
The primary strategy for the polymeric integration of this compound is its use as an additive, where it is physically blended into a polymer matrix. In this capacity, it functions as a reducing agent. chemicalbook.com This integration is designed to prevent the degradation and oxidative decomposition of organic polymers, thereby enhancing their stability and lifespan. chemicalbook.com The disulfide linkage is the key functional group that imparts this antioxidant capability. While detailed performance data in specific polymers is not extensively published, its role is analogous to other thio-ester antioxidants that function by scavenging peroxide radicals that cause polymer aging. atamanchemicals.com
The physical properties of this compound, such as its state as pellets or large crystals, facilitate its handling and incorporation into polymer manufacturing processes. nih.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C42H82O4S2 | chemicalbook.comnih.gov |
| Molecular Weight | 715.23 g/mol | chemicalbook.com |
| CAS Number | 6729-96-0 | chemicalbook.comnih.gov |
| Physical Description | Pellets or Large Crystals | nih.gov |
| IUPAC Name | octadecyl 3-[(3-octadecoxy-3-oxopropyl)disulfanyl]propanoate | nih.gov |
Controlled Functionalization for Specific Applications
Controlled functionalization of the this compound structure can be achieved through chemical transformations targeting its ester groups. While studies specifically detailing the transformation of the dioctadecyl ester are limited, patent literature demonstrates a relevant functionalization pathway for the broader class of 3,3'-dithiopropionic acid alkyl esters. google.com
This process involves reacting the 3,3'-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent. google.com This reaction transforms the ester functional groups into amide groups, yielding N,N'-dialkyl-3,3'-dithiodipropionamide. google.com This transformation is significant as it creates a new molecule with different properties and applications; for instance, N,N'-dialkyl-3,3'-dithiodipropionamides serve as intermediate compounds in the synthesis of 3-isothiazolones, which are used as antimicrobial agents. google.com
The reaction conditions, such as temperature and the use of a polar solvent, are controlled to ensure high purity and yield of the resulting amide. google.com
Table 2: Exemplary Chemical Transformation of the 3,3'-Dithiodipropionate Core Structure
| Reactant | Reagent | Product | Significance of Transformation |
|---|---|---|---|
| 3,3'-Dithiopropionic acid alkyl ester | Alkylamine (in a polar solvent) | N,N'-Dialkyl-3,3'-dithiodipropionamide | Conversion of ester to amide for synthesis of intermediates like 3-isothiazolones. google.com |
This functionalization pathway highlights how the foundational dithiodipropionate structure can be chemically modified to create derivatives for specific, high-value applications beyond direct use in polymer stabilization.
Integration and Functional Roles of Dioctadecyl 3,3 Dithiodipropionate in Advanced Material Systems
Polymeric Materials and Macromolecular Architectures
The incorporation of Dioctadecyl 3,3'-dithiodipropionate into polymer structures offers a versatile tool for tailoring the macroscopic properties of materials. The presence of the dithiodipropionate moiety and the long alkyl chains allows for its participation in various aspects of polymer science, from acting as a cross-linking agent to forming the basis of complex nanostructures.
Role of the Dithiodipropionate Moiety as a Cross-linking Agent in Polymer Synthesis
The dithiodipropionate core of DSTDP contains a disulfide (-S-S-) bond, a functional group known for its ability to undergo reversible cleavage and formation. This characteristic positions the dithiodipropionate moiety as a potential dynamic cross-linking agent in polymer synthesis. While its primary industrial application has been as a thioester antioxidant, the disulfide linkage presents an opportunity for creating dynamic or "smart" polymer networks. In such systems, the disulfide bonds can be broken and reformed in response to specific stimuli, such as changes in redox potential. This functionality allows for the development of self-healing or reprocessable materials.
The cross-linking potential of similar dithiodipropionate structures, such as Di(N-succinimidyl) 3,3'-dithiodipropionate (DSP), has been well-established in bioconjugation and materials science. DSP is a homobifunctional cross-linking reagent that can form covalent linkages between molecules containing primary amines. nih.gov This analogous chemistry highlights the inherent capability of the dithiodipropionate group to act as a bridge between polymer chains, suggesting a similar role for DSTDP under appropriate reaction conditions.
Contributions to Polymer Network Formation and Stability
Furthermore, the disulfide bond within DSTDP can participate in exchange reactions with other disulfide bonds or with free thiols within the polymer network. This dynamic covalent chemistry can lead to network rearrangement, stress relaxation, and even self-healing properties. Materials incorporating disulfide groups have been shown to exhibit low glass transition temperatures, which promotes the molecular mobility necessary for self-healing at moderate temperatures.
In addition to its potential role in network formation, DSTDP is a well-known stabilizer and antioxidant for polymers. It functions by decomposing peroxides through a non-radical mechanism, thereby preventing oxidative degradation and enhancing the long-term stability of the material. This dual functionality—acting as both a potential cross-linker and a stabilizer—makes DSTDP a valuable additive for creating robust and durable polymer networks.
Incorporation into Amphiphilic Block Copolymers and Polymeric Nanocarriers
Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer segments, can self-assemble in aqueous environments to form various nanostructures, including micelles and polymersomes. These structures have garnered significant interest for applications in drug delivery and nanotechnology. The unique structure of DSTDP, with its long hydrophobic tails, makes it a candidate for incorporation into such systems.
The design of polymeric nanocarriers often relies on the self-assembly of amphiphilic molecules. By incorporating DSTDP or similar dithiodipropionate-containing molecules into the hydrophobic block of a copolymer, it is possible to create nanocarriers with a stimuli-responsive core. The disulfide bond within the core can be cleaved in a reducing environment, such as that found inside cancer cells, leading to the disassembly of the nanocarrier and the release of an encapsulated therapeutic agent.
The general principle involves synthesizing block copolymers where one block is hydrophilic, providing stability in aqueous media, and the other block is hydrophobic and contains the cleavable disulfide linkages. The balance between the hydrophilic and hydrophobic blocks determines the size, morphology, and stability of the resulting nanoparticles.
The fabrication of nanoparticles from amphiphilic block copolymers typically involves methods such as nanoprecipitation or dialysis. In nanoprecipitation, the polymer is dissolved in a water-miscible organic solvent and then added dropwise to water under stirring. The change in solvent polarity induces the self-assembly of the polymer into nanoparticles.
For dithiodipropionate-based systems, the fabrication process would involve synthesizing an amphiphilic block copolymer containing DSTDP or a derivative within its hydrophobic segment. This copolymer would then be subjected to a self-assembly method to form the desired nanostructures. The resulting nanoparticles would possess a core containing the cleavable disulfide bonds, ready to respond to a reductive stimulus. While specific examples detailing the use of DSTDP in this context are not yet prevalent in published literature, the established principles of nanoparticle fabrication provide a clear pathway for its potential application.
Mechanisms of Stabilization and Responsive Behavior in Materials
This compound imparts both stability and responsive characteristics to materials through the distinct actions of its constituent parts: the thioester groups and the central disulfide bond.
As a secondary antioxidant, the thioester groups in DSTDP are effective peroxide decomposers. During the auto-oxidation of polymers, hydroperoxides are formed, which can decompose into highly reactive radicals that propagate degradation. DSTDP can convert these hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle and enhancing the thermal and long-term stability of the polymer.
The responsive behavior of materials containing DSTDP is primarily attributed to the disulfide bond. This bond can be cleaved under reducing conditions, for example, in the presence of thiols like glutathione, which is found in higher concentrations in intracellular environments. This redox-responsiveness is a key feature in the design of "smart" materials for applications such as controlled drug release, where the disulfide bond acts as a trigger for payload delivery in a specific biological environment. The reversible nature of the disulfide bond also opens up possibilities for creating self-healing materials where bond cleavage and reformation can repair damage within the material.
Below is a table summarizing the functional roles and mechanisms of this compound in advanced material systems.
| Feature | Functional Role | Mechanism of Action |
| Dithiodipropionate Moiety | Potential Dynamic Cross-linking | Reversible cleavage and formation of disulfide bonds in response to redox stimuli. |
| Octadecyl Chains | Physical Cross-linking & Hydrophobicity | Van der Waals interactions and chain entanglement; contributes to the hydrophobic core of amphiphilic structures. |
| Thioester Groups | Stabilization (Antioxidant) | Decomposition of hydroperoxides into non-radical, stable products, preventing oxidative degradation. |
| Disulfide Bond | Responsive Behavior (Stimuli-Responsive Linkage) | Cleavage of the -S-S- bond under reducing conditions, leading to material disassembly or triggering a response. |
Redox-Responsive Characteristics of Disulfide Bonds in Material Design
The disulfide bond (-S-S-) within the this compound molecule is the cornerstone of its utility in redox-responsive materials. This covalent bond can be reversibly cleaved and reformed in response to specific redox stimuli, a characteristic that is increasingly harnessed in the design of "smart" materials.
The cleavage of the disulfide bond typically occurs in a reducing environment, such as in the presence of thiols like dithiothreitol (B142953) (DTT) or within the intracellular environment of cancer cells, which have a higher concentration of glutathione. nih.gov Conversely, the disulfide bond can be reformed under oxidizing conditions. This reversible nature allows for dynamic changes in material properties.
A key application of this redox-responsiveness is in the development of drug delivery systems. nih.gov For instance, nanoparticles formulated with disulfide-containing molecules can encapsulate therapeutic agents. Once these nanoparticles are in a target environment with a reducing potential, the disulfide bonds break, leading to the disassembly of the nanoparticle and the controlled release of the encapsulated drug. nih.gov Research has shown that redox-responsive lipidic prodrug nano-delivery systems can significantly improve the pharmacokinetic profiles of drugs and enhance their tumor-specific exposure. nih.gov
Furthermore, the incorporation of 3,3'-dithiodipropionate ions into materials like octacalcium phosphate (B84403) has demonstrated reversible disulfide bonding, suggesting its potential in creating self-healing coatings. Damage to such a coating could be "healed" by the reformation of disulfide crosslinks upon exposure to an oxidative environment.
The synthesis of derivatives like 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide (B58015) ester) provides a homobifunctional cross-linking reagent. google.comsigmaaldrich.com This reagent, containing a cleavable disulfide linkage, can be coupled to molecules with primary amines to form amide bonds, allowing for the creation of crosslinked networks that can be degraded under mild reducing conditions. sigmaaldrich.com
Structural Contributions to Material Integrity and Performance
Beyond its redox-responsive nature, the molecular structure of this compound contributes significantly to the integrity and performance of various materials, particularly polymers. The two long, hydrophobic octadecyl (C18) chains are a defining feature of the molecule.
These long alkyl chains provide compatibility with and anchoring within non-polar polymer matrices. This structural feature allows this compound to function effectively as a stabilizer and antioxidant in plastics. It is particularly effective in preventing the oxidative degradation of polyolefins, such as poly(1-butene).
As a process stabilizer, it helps to prevent the degradation of polymers during high-temperature processing. The compound's resistance to heat and hydrolysis contributes to its effectiveness in these applications. A comparative study demonstrated that thermoplastics treated with this compound exhibited significantly lower rates of degradation when exposed to UV light over extended periods.
The stabilizing effect is also attributed to the thioether or disulfide group, which can act as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This function helps to maintain the mechanical properties and extend the service life of the material.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | Dioctadecyl 3,3'-thiodipropionate | 3,3'-Dithiodipropionic acid |
| Molecular Formula | C42H82O4S2 nih.govnih.gov | C42H82O4S | C6H10O4S2 sigmaaldrich.com |
| Molecular Weight ( g/mol ) | 715.23 nih.gov | 683.17 | 210.27 sigmaaldrich.com |
| Melting Point (°C) | 65-67 | 61 nih.gov | 155-158 sigmaaldrich.com |
| Boiling Point (°C) | 704.8 at 760 mmHg | 250 at 1 mmHg nih.gov | Not available |
| Physical Form | Pellets or Large Crystals nih.gov | White flakes nih.gov | Powder sigmaaldrich.com |
| Key Functional Group | Disulfide (-S-S-) | Thioether (-S-) tcichemicals.com | Disulfide (-S-S-), Carboxylic acid sigmaaldrich.com |
| Primary Application | Antioxidant, Stabilizer, Redox-responsive component | Antioxidant, Stabilizer nih.gov | Synthesis precursor, Capping agent sigmaaldrich.com |
| Solubility in Water | Insoluble | Insoluble nih.gov | Not specified, but likely more soluble due to carboxylic acid groups |
Interfacial Phenomena and Supramolecular Assembly Involving Dioctadecyl 3,3 Dithiodipropionate
Self-Assembly Processes at Chemically Defined Interfaces
The amphiphilic nature of long-chain dithiodipropionates, including DODTDP, drives their self-assembly at interfaces, leading to the formation of highly organized molecular structures. This behavior is of significant interest for applications in areas such as surface modification, lubrication, and the fabrication of molecular electronic devices.
Long-chain molecules containing sulfur-based head groups, such as thiols and disulfides, are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces. While direct studies on DODTDP are limited, the behavior of analogous long-chain dithiocarboxylic acids and alkanethiols provides significant insight into the formation of ordered monolayers. These molecules spontaneously adsorb from a solution onto a substrate, arranging themselves into a densely packed, ordered layer. The driving forces for this assembly are the chemisorption of the sulfur atoms onto the substrate and the van der Waals interactions between the long alkyl chains.
The Langmuir-Blodgett (LB) technique is another powerful method for creating highly ordered monolayers and multilayers of amphiphilic molecules. osti.govnih.gov In this technique, a monolayer of the material is first formed at the air-water interface and then transferred to a solid substrate. osti.gov This method allows for precise control over the packing density and thickness of the resulting film. For molecules like DODTDP, the two long octadecyl chains would orient away from the water surface, while the more polar ester and disulfide groups would interact with the aqueous subphase. By compressing this monolayer on the Langmuir trough, a highly ordered film can be achieved and subsequently transferred to a solid support. osti.gov The quality and organization of these transferred films are crucial for their potential applications.
The formation of well-ordered monolayers can be characterized by various surface-sensitive techniques. For instance, the advancing contact angle of water on a surface modified with a hydrophobic monolayer provides information about the packing and orientation of the molecules. A high contact angle is indicative of a well-ordered, hydrophobic surface.
| Parameter | Description | Typical Values for Well-Ordered Monolayers |
| Advancing Contact Angle (Water) | Measures the hydrophobicity of the surface, indicating molecular packing and orientation. | > 110° |
| Film Thickness | The thickness of the adsorbed molecular layer, measured by techniques like ellipsometry. | Corresponds to the length of the molecule in a tilted orientation. |
| Surface Coverage | The fraction of the surface covered by the monolayer. | Close to 1 (monolayer) |
The interaction of long-chain dithiodipropionates with metallic surfaces, particularly gold, is a key aspect of their self-assembly. The disulfide bond in DODTDP can be cleaved upon adsorption to a gold surface, leading to the formation of two thiolate species that bind strongly to the gold. rsc.org This chemisorption is a robust anchoring mechanism that is fundamental to the stability of the resulting self-assembled monolayer. The interaction is not limited to gold; other metals like silver, copper, and palladium can also be used as substrates for the formation of thiol-based SAMs.
The nature of the substrate plays a crucial role in the ordering of the adsorbed molecules. On crystalline substrates like Au(111), the sulfur atoms are believed to occupy specific binding sites, leading to a highly ordered, commensurate overlayer structure. mdpi.com The long alkyl chains then tilt to maximize the van der Waals interactions between them, further stabilizing the monolayer.
Interactions with semiconductor surfaces are also of great interest for the development of molecular electronics and sensors. While the chemistry of thiol and disulfide adsorption on semiconductors is more complex and varied than on noble metals, the potential to functionalize these surfaces with organic monolayers opens up a wide range of possibilities. The ability to form well-defined organic-inorganic interfaces is critical for controlling charge transport and surface properties of semiconductor devices.
| Surface Type | Interaction Mechanism | Resulting Structure |
| Gold (Au) | Cleavage of disulfide bond and formation of Au-thiolate bonds. rsc.org | Highly ordered self-assembled monolayer. rsc.org |
| Silver (Ag) | Formation of Ag-thiolate bonds. | Well-defined self-assembled monolayer. |
| Copper (Cu) | Formation of Cu-thiolate bonds. | Self-assembled monolayer, may be more prone to oxidation. |
| Semiconductors (e.g., Si, GaAs) | More complex, can involve both chemisorption and physisorption. | Can lead to functionalized surfaces with altered electronic properties. |
Role in Model Biological Membrane Systems
The structural similarity of DODTDP to certain lipid molecules, with its two long hydrophobic tails and a more polar headgroup region, makes it a candidate for integration into model biological membranes. Such systems are invaluable for studying the fundamental properties of cell membranes and their interactions with various molecules.
Artificial lipid bilayers, such as liposomes and supported lipid bilayers, are widely used as simplified models of cell membranes. nih.govresearchgate.net Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. The incorporation of molecules like DODTDP into these structures can be achieved during the liposome (B1194612) formation process, for example, by the film hydration method. nih.gov In this method, a thin film of the lipid and DODTDP is hydrated with an aqueous buffer, leading to the spontaneous formation of vesicles with DODTDP integrated into the bilayer.
The presence of DODTDP within the lipid bilayer can influence the physical properties of the membrane, such as its fluidity, thickness, and permeability. The two long octadecyl chains of DODTDP would align with the acyl chains of the surrounding lipid molecules, while the central disulfide and ester groups would be located in the more polar interfacial region of the bilayer. The extent of incorporation and the specific location of DODTDP within the bilayer would depend on factors such as the lipid composition and the concentration of DODTDP.
The integration of DODTDP into a model membrane can cause perturbations to the local environment of the lipid bilayer. These perturbations can be studied using a variety of biophysical techniques, including fluorescence spectroscopy, differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. For example, changes in the phase transition temperature of the lipid bilayer, as measured by DSC, can provide information about how DODTDP affects the packing and ordering of the lipid molecules.
Furthermore, the disulfide bond in DODTDP offers a unique feature for probing membrane interactions. This bond can be cleaved under reducing conditions, which could potentially trigger changes in the membrane structure or lead to the release of encapsulated contents from a liposome. This redox-responsive behavior is of interest for the development of drug delivery systems where the release of a therapeutic agent can be triggered by the reducing environment found inside cells.
The study of such interactions provides valuable insights into how non-native molecules can affect the structure and function of biological membranes, which is crucial for understanding the mechanisms of action of various drugs and for the design of new biomaterials.
| Technique | Information Gained |
| Differential Scanning Calorimetry (DSC) | Changes in lipid phase transition temperature, indicating alterations in membrane packing and fluidity. |
| Fluorescence Spectroscopy | Information on membrane fluidity and the local environment of fluorescent probes within the bilayer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on the orientation and dynamics of molecules within the bilayer. |
| Dynamic Light Scattering (DLS) | Measurement of liposome size and stability upon incorporation of DODTDP. |
Biocatalytic and Environmental Degradation Mechanisms of Dithiodipropionates
Enzymatic Degradation Pathways
The enzymatic degradation of Dioctadecyl 3,3'-dithiodipropionate is a sequential process that begins with the cleavage of its ester bonds, followed by the reduction of the central disulfide bond. This pathway relies on the action of distinct classes of microbial enzymes.
The catabolism of the core structure, 3,3'-dithiodipropionic acid (DTDP), is initiated by the reductive cleavage of its disulfide bond. microbiologyresearch.org This critical step is catalyzed by specific disulfide reductases, particularly dihydrolipoamide (B1198117) dehydrogenases (E.C. 1.8.1.4). researchgate.net Research has identified these enzymes in various bacteria capable of utilizing dithiodipropionates. For instance, in Tetrathiobacter mimigardefordensis (strain DPN7T) and Ralstonia eutropha, the dihydrolipoamide dehydrogenase (LpdA), which is also a component of the pyruvate (B1213749) dehydrogenase multi-enzyme complex, is responsible for cleaving DTDP into two molecules of 3-mercaptopropionic acid (3-MP). researchgate.net This enzymatic reaction is a crucial gateway, converting the disulfide into thiol-containing compounds that can enter subsequent metabolic pathways.
| Substrate | Specific Activity of LpdA from A. mimigardefordensis (mkat/kg protein) | Specific Activity of PdhL from R. eutropha (mkat/kg protein) |
|---|---|---|
| Lipoamide | 1,833 | 1,000 |
| 3,3'-Dithiodipropionic Acid (DTDP) | 100 | 83 |
| 4,4'-Dithiodibutyric Acid (DTDB) | 33 | 17 |
| Glutathione Disulfide (GSSG) | 50 | 33 |
Ester Hydrolysis : The initial step is the hydrolysis of the two ester linkages. This reaction is catalyzed by extracellular lipases or esterases, enzymes known to act on water-insoluble long-chain esters. mdpi.comnih.gov This cleavage releases the two long octadecyl (stearyl) alcohol chains and the water-soluble core, 3,3'-dithiodipropionic acid (DTDP).
Disulfide Bond Reduction : The liberated DTDP is then transported into the microbial cell and reduced by dihydrolipoamide dehydrogenase, yielding two molecules of 3-mercaptopropionic acid (3-MP) as the primary cleavage product. researchgate.netethz.ch
Thiol Oxidation and Further Catabolism : In aerobic bacteria such as T. mimigardefordensis, the degradation continues with the oxygenation of 3-MP by a dioxygenase to form 3-sulfinopropionate (3SP). researchgate.netethz.ch This intermediate is subsequently ligated with coenzyme A (CoA) to form 3-sulfinopropionyl-CoA. A desulfinase enzyme then likely removes the sulfur moiety, resulting in propionyl-CoA, which can be assimilated into central carbon metabolism through pathways like the methylcitric acid cycle. researchgate.net The released octadecyl alcohol is catabolized through separate fatty alcohol oxidation pathways.
Microbial Catabolism and Environmental Fate
The complete mineralization of this compound in the environment depends on the presence of microorganisms possessing the necessary enzymatic machinery. Its physical properties, particularly its low water solubility, are key determinants of its environmental behavior and persistence.
Several bacterial species have been identified that can degrade the dithiodipropionate structure. Tetrathiobacter mimigardefordensis strain DPN7T is capable of using DTDP as a sole source of carbon and energy. researchgate.netethz.ch Similarly, various strains, particularly within the genus Rhodococcus, have been shown to degrade both 3,3'-dithiodipropionic acid (DTDP) and the related compound 4,4'-dithiodibutyric acid (DTDB). microbiologyresearch.orgnih.gov
The degradation of the full ester molecule, this compound, is more complex. Due to its hydrophobicity and the different types of chemical bonds, its complete breakdown may require a microbial consortium. nih.gov Such a consortium would feature different species specialized in secreting the necessary enzymes: lipases to attack the external ester bonds and reductases to cleave the internal disulfide bond once the core acid is released. mdpi.comnih.gov
| Microorganism | Substrate Attacked | Key Enzyme(s) | Primary Degradation Products |
|---|---|---|---|
| Tetrathiobacter mimigardefordensis | 3,3'-Dithiodipropionic Acid (DTDP) | Dihydrolipoamide Dehydrogenase, Dioxygenase | 3-Mercaptopropionic Acid, 3-Sulfinopropionic Acid |
| Ralstonia eutropha | 3,3'-Dithiodipropionic Acid (DTDP) | Dihydrolipoamide Dehydrogenase | 3-Mercaptopropionic Acid |
| Rhodococcus erythropolis | Dithiodicarboxylic acids (e.g., DTDP, DTDB) | Disulfide Reductase | Corresponding mercaptocarboxylic acids (e.g., 3-MP) |
| Various bacteria/fungi (e.g., Pseudomonas sp.) | Long-chain alkyl esters | Lipases, Esterases | Fatty alcohols (Octadecyl alcohol) and carboxylic acids |
In biological and environmental contexts, the primary mechanism for the scission of the disulfide bond in dithiodipropionates is enzymatic reduction. As established in bacteria, this is a highly specific process catalyzed by NADH-dependent disulfide reductases like dihydrolipoamide dehydrogenase. researchgate.net The reaction involves a two-electron transfer to the disulfide bridge, resulting in its cleavage to form two separate thiol groups. This mechanism effectively detoxifies the disulfide and primes the resulting molecules for further catabolism. While abiotic reduction or thiol-disulfide exchange reactions can occur under specific chemical conditions, enzyme-catalyzed scission is the predominant pathway for microbial degradation.
The environmental persistence of this compound is largely dictated by its molecular structure and physical properties.
Bioavailability and Mobility : As a large molecule with two long alkyl chains, it is highly hydrophobic and has very low water solubility. This predicts that the compound will be largely immobile in soil and sediment, readily adsorbing to organic matter. nih.gov Its low solubility is a significant bottleneck for biodegradation, as enzymes can only act on available substrate, making the process slow. nih.govuni-konstanz.de
Transformation and Degradation Rate : The environmental transformation begins with surface erosion, where extracellular enzymes from soil and water microorganisms hydrolyze the ester bonds. mdpi.com This initial step is considered rate-limiting. Once the ester bonds are cleaved, the degradation products have vastly different fates. The released 3,3'-dithiodipropionic acid is water-soluble and readily biodegradable by a range of bacteria. d-nb.info The octadecyl alcohol is also biodegradable, though its own degradation rate is influenced by its physical form.
Advanced Analytical Characterization Methodologies for Dioctadecyl 3,3 Dithiodipropionate and Its Derivatives
Spectroscopic Analysis for Structural Elucidation and Quantitative Determination
Spectroscopic techniques are indispensable for elucidating the molecular structure and quantifying Dioctadecyl 3,3'-dithiodipropionate. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical composition and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Compositional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and composition of molecules. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can confirm the molecular structure of this compound and analyze its composition in mixtures. nih.govnih.gov
Research Findings:
¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for its different proton environments. The long octadecyl chains will produce a large, overlapping signal cluster in the aliphatic region (approximately 0.8-1.7 ppm), with a distinct triplet around 0.88 ppm for the terminal methyl (CH₃) groups. The methylene (B1212753) (CH₂) groups adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around 4.1-4.2 ppm. The methylene groups adjacent to the sulfur atoms (-S-CH₂-) and the carbonyl groups (-CH₂-C=O) are expected to resonate as triplets in the 2.7-3.0 ppm range. chemicalbook.comresearchgate.net The integration of these signals, where the area under each peak is proportional to the number of protons it represents, allows for quantitative compositional analysis. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. rsc.orgnih.gov Key signals would include the carbonyl carbon (C=O) of the ester group around 170-175 ppm, the carbon of the methylene group attached to the ester oxygen (-O-CH₂) around 65 ppm, and the carbons of the long alkyl chains between 14-35 ppm. thno.org The carbons adjacent to the sulfur atoms are also expected in this aliphatic region. This technique is particularly useful for confirming the presence of all expected carbon environments and for detecting impurities. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on the analysis of similar structures and functional groups.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Ester Methylene (-O-CH₂-R) | ~4.1 |
| Methylene α to Sulfur (-S-CH₂-) | ~2.9 | |
| Methylene α to Carbonyl (-CH₂-C=O) | ~2.8 | |
| Alkyl Chain (-(CH₂)n- & -CH₃) | 0.8 - 1.7 | |
| ¹³C | Carbonyl (C=O) | ~172 |
| Ester Methylene (-O-CH₂-R) | ~65 | |
| Methylene α to Sulfur (-S-CH₂-) | ~34 | |
| Methylene α to Carbonyl (-CH₂-C=O) | ~33 |
Fluorescence Spectroscopy and Sum Frequency Spectroscopy for Interfacial and Membrane Studies
Due to its amphiphilic nature, with two long hydrophobic octadecyl chains and a more polar central dithiodipropionate group, this compound is a candidate for forming organized structures like monolayers at interfaces or for incorporation into lipid membranes.
Research Findings:
Fluorescence Spectroscopy: While this compound itself is not fluorescent, fluorescence spectroscopy can be used to study its interaction with membranes or its role in forming interfacial films. This is achieved by introducing fluorescent probes into the system. Changes in the fluorescence emission of the probe (e.g., intensity, wavelength, lifetime) can provide information about the polarity, viscosity, and structural organization of the local environment created by the dithiodipropionate derivative.
Sum Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique ideal for studying interfaces. nih.govnih.gov It provides information about the structure and orientation of molecules at an interface, such as an air-water interface or a lipid monolayer. rsc.orgresearchgate.netnsf.gov For a molecule like this compound, SFG could be used to probe the orientation of its long alkyl chains when it is part of a self-assembled monolayer. nih.gov This can reveal how the molecules pack and order themselves, which is crucial for understanding the properties of the films they form. nih.govresearchgate.net
Chromatographic and Separation Techniques for Purity and Compositional Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of this compound and for analyzing the composition of its polymeric derivatives.
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. malvernpanalytical.com It is the primary method for characterizing the molecular weight and molecular weight distribution of polymers. uci.eduuspnf.com While this compound is a small molecule, GPC is essential for analyzing polymers that incorporate this molecule into their structure.
Research Findings:
For polymeric derivatives of this compound, GPC is used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). uspnf.com The analysis involves dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran) and passing it through a column packed with a porous gel. lcms.cz Larger molecules elute faster than smaller ones. By using a calibration curve constructed from polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. lcms.cznsf.gov Advanced GPC systems may incorporate multiple detectors, such as refractive index (RI), viscometer, and light scattering detectors, to obtain absolute molecular weight data without reliance on column calibration. uci.edulcms.cz
High Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. mdpi.com
Research Findings:
Reverse-phase HPLC (RP-HPLC) is a common method for analyzing this compound and related compounds. sielc.comsielc.comsielc.com In this technique, the sample is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. Due to its long alkyl chains, this compound is highly nonpolar and will be strongly retained on the column.
A typical HPLC method would involve a gradient elution, where the composition of the mobile phase is changed over time to effectively elute the compound and any impurities. thno.org For example, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used. sielc.comsielc.comsielc.com Detection is commonly performed using a UV detector, which can detect the disulfide bond, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). google.com Purity levels greater than 95% are often determined using this method. google.comlgcstandards.com
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1, C18) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile and Water, often with an acid modifier (e.g., phosphoric acid, formic acid) | sielc.comsielc.comsielc.com |
| Detection | UV/Vis (e.g., 210 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | google.com |
| Application | Purity determination, separation of impurities, preparative separation | sielc.comsielc.com |
Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for the molecular-level characterization of this compound, providing precise data on its molecular weight, elemental composition, and structural features through controlled fragmentation. These techniques are indispensable for confirming the identity and purity of the compound and for studying its derivatives.
High-Resolution Mass Spectrometry and Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact mass. nih.gov Unlike nominal mass measurements, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound has been computationally determined to be 714.56545344 Da. nih.gov This high level of precision allows for the confident determination of the compound's elemental formula, which is C42H82O4S2. nih.gov
Experimental techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve the high resolution required for accurate mass determination. scielo.brrsc.org In a typical analysis, the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a high-resolution mass spectrum is generated. The accurate mass measurement is then compared to the theoretical mass calculated from the elemental formula to confirm the compound's identity.
Table 1: Accurate Mass and Molecular Formula of this compound
| Property | Value | Source |
| Molecular Formula | C42H82O4S2 | nih.gov |
| Monoisotopic Mass | 714.56545344 Da | nih.gov |
| Molecular Weight | 715.2 g/mol | nih.gov |
Collision Cross Section (CCS) Measurements for Conformational Insights
Collision Cross Section (CCS) measurements, often performed using ion mobility-mass spectrometry (IM-MS), provide valuable information about the three-dimensional shape and conformation of ions in the gas phase. The CCS is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field. This analytical value is influenced by the ion's size, shape, and charge distribution.
For this compound, predicted CCS values have been calculated for various adducts that may form during mass spectrometric analysis. uni.lu These theoretical values serve as a reference for experimental measurements and can aid in the structural characterization of the molecule and its derivatives. The consistency between measured and predicted CCS values can further confirm the identity of an analyte.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 715.57268 | 302.3 |
| [M+Na]+ | 737.55462 | 302.2 |
| [M-H]- | 713.55812 | 277.1 |
| [M+NH4]+ | 732.59922 | 301.6 |
| [M+K]+ | 753.52856 | 308.1 |
| [M+H-H2O]+ | 697.56266 | 300.7 |
| [M+HCOO]- | 759.56360 | 302.3 |
| [M+CH3COO]- | 773.57925 | 282.6 |
| [M+Na-2H]- | 735.54007 | 279.6 |
| [M]+ | 714.56485 | 304.5 |
| [M]- | 714.56595 | 304.5 |
| Data sourced from PubChem. uni.lu |
Microscopic Techniques for Morphological and Nanoscale Characterization
Microscopic techniques are essential for visualizing the morphology and assembly of this compound, particularly when it is formulated into nanoparticles or other supramolecular structures. These methods provide direct visual evidence of the size, shape, and organization of these materials at the nanoscale.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Assembly
Transmission Electron Microscopy (TEM) is a powerful imaging technique for the high-resolution characterization of nanomaterials. nih.gov It utilizes a beam of electrons transmitted through an ultrathin sample to form an image, enabling the visualization of nanoparticle morphology with remarkable detail. researchgate.netuantwerpen.be When applied to nanoparticles composed of or containing this compound, TEM can provide critical information on several key parameters.
Key Characterization Parameters from TEM:
Size and Size Distribution: TEM images allow for the direct measurement of individual nanoparticle diameters, from which a statistically significant size distribution can be determined. This is crucial as the size of nanoparticles can significantly influence their properties and applications. rsc.org
Shape and Morphology: The technique reveals the shape of the nanoparticles, whether they are spherical, rod-like, or of a more complex morphology. The surface texture and internal structure can also be assessed. researchgate.net
State of Aggregation: TEM can visualize whether nanoparticles exist as individual, well-dispersed entities or if they have formed aggregates or agglomerates. researchgate.net This is important for understanding the stability of nanoparticle formulations.
For the analysis of organic nanoparticles like those potentially formed from this compound, sample preparation is a critical step. A common method involves depositing a dilute suspension of the nanoparticles onto a TEM grid (often coated with a thin film of carbon) and allowing the solvent to evaporate. Staining agents may sometimes be used to enhance contrast, although this is less common for polymeric and lipid-based nanoparticles. The interpretation of TEM images requires careful consideration of potential artifacts that can be introduced during sample preparation and due to radiation damage from the electron beam. abo.fi
Computational and Theoretical Investigations of Dioctadecyl 3,3 Dithiodipropionate Chemistry
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time. These methods are particularly useful for large molecules like Dioctadecyl 3,3'-dithiodipropionate, providing a dynamic view of its behavior.
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to predict the behavior of complex systems at the molecular level. mdpi.com For this compound, MD simulations can elucidate its interactions with other molecules, such as polymer chains, reactive radical species, or other additives within a material matrix. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves over time. mdpi.com
By simulating this compound within a polymer matrix, researchers can observe how it disperses, how its long octadecyl chains interact with the polymer, and how the central dithiodipropionate core is positioned to intercept degrading radical species. Such simulations provide insights into its efficiency as a stabilizer and antioxidant. For example, simulations can model the interaction of the thioester groups with radical species, a key step in its antioxidant function. acs.org
Molecular docking, another computational technique, could be employed to predict the preferred binding orientation of this compound to a specific site on a macromolecule. While more commonly used in drug design, this approach can be adapted to understand how the antioxidant might interact with specific regions of a polymer or enzyme active sites in biological contexts.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in a Polymer Matrix
| Parameter | Value/Setting | Rationale |
| System Composition | 10 molecules of this compound in a 100-chain polyethylene matrix | To simulate a realistic concentration of the antioxidant in a common polymer. |
| Force Field | GROMOS54a7 | A well-validated force field for lipids and polymers, suitable for the aliphatic chains and ester groups. |
| Simulation Time | 200 nanoseconds | To allow sufficient time for molecular diffusion and conformational changes to reach equilibrium. mdpi.com |
| Temperature | 450 K | To simulate conditions relevant to polymer processing and thermal degradation. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |
The long, flexible dioctadecyl chains of this compound allow it to adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. This is crucial as the molecule's shape influences its physical properties and its ability to interact with other molecules.
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Basis Set | Key Features | Application to this compound |
| Molecular Mechanics (MMFF) | N/A | Very fast; good for initial screening of thousands of conformations. | Ideal for generating a large pool of potential low-energy structures. |
| Density Functional Theory (B3LYP) | 6-31G* | Good balance of accuracy and computational cost for organic molecules. mdpi.com | Used to optimize and calculate the relative energies of the most promising conformations found by MM. |
| Møller-Plesset Perturbation Theory (MP2) | 6-311+G** | Higher accuracy, includes electron correlation effects; computationally expensive. mdpi.com | Provides a high-accuracy energy value for the most stable conformations to confirm DFT results. mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, including the distribution of electrons and the energies of molecular orbitals. rsdjournal.org This information is directly related to the molecule's reactivity.
Quantum chemical calculations, particularly DFT, can be used to predict the most likely sites for a chemical reaction to occur. cuny.edunih.gov By calculating properties like atomic charges, electron density, and frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), a picture of the molecule's electronic landscape emerges.
For this compound, such calculations would likely identify the sulfur atoms of the disulfide bridge as key reactive sites. The disulfide bond is susceptible to both reduction and oxidation, forming the basis of its antioxidant and redox activity. scispace.com The calculations can model the reaction pathway of, for instance, a peroxide radical attacking the disulfide bond, helping to elucidate the step-by-step mechanism of its antioxidant action. The carbonyl carbons of the ester groups would also be identified as electrophilic sites, susceptible to nucleophilic attack, which is relevant for understanding degradation pathways like hydrolysis.
The primary function of this compound in many applications is to act as an antioxidant, which is fundamentally a redox process. scispace.comacs.org It works by interrupting degradation chain reactions, often by scavenging free radicals. Computational methods can quantify the thermodynamics of these reactions. frontiersin.org
Key parameters that can be calculated to understand redox behavior include:
Bond Dissociation Enthalpy (BDE): The energy required to break a bond homolytically. For antioxidants, a lower BDE for an X-H bond indicates a greater ability to donate a hydrogen atom to quench a radical. researchgate.net
Ionization Potential (IP): The energy required to remove an electron. A low IP suggests the molecule can easily donate an electron to a radical species (a process known as Single Electron Transfer). frontiersin.org
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton. This is relevant in mechanisms involving proton transfer. frontiersin.orgresearchgate.net
By calculating these values for this compound and its potential reaction products, researchers can predict the most favorable antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer) and understand how its structure contributes to its redox activity. nih.gov The disulfide bond is readily reduced to two thiol groups, a key transformation in many redox-responsive systems. mdpi.com
Predictive Modeling of Polymerization and Degradation Processes
Computational modeling can be used to predict how a molecule will behave over its lifecycle in a material, including its role in polymerization and its eventual degradation.
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's chemical structure with a specific activity, such as antioxidant potential. nih.govmdpi.comnih.gov By building a QSAR model based on a dataset of known antioxidants, one could predict the antioxidant efficacy of this compound. These models use calculated molecular descriptors (e.g., electronic, topological, geometric properties) to make predictions. mdpi.commdpi.com
Furthermore, computational models can simulate the thermal degradation of materials. ncsu.edu By including this compound in a simulation of a polymer at high temperatures, it is possible to model how it inhibits the free-radical chain reactions that lead to polymer breakdown. ncsu.edu The simulations can track the formation and termination of radical species, providing a quantitative measure of the antioxidant's effectiveness in stabilizing the material and extending its useful life. These models can help optimize the concentration of the additive and predict its performance under various environmental stressors.
Simulation of Radical Ring-Opening Redox Polymerization Mechanisms Involving Disulfide Bonds
While this compound is a linear molecule, the principles of radical-mediated reactions involving disulfide bonds are often explored through the lens of cyclic disulfide monomers. Radical ring-opening polymerization (RROP) of cyclic disulfides is a versatile method for creating polymers with reductively degradable disulfide groups in their backbone. digitellinc.com Computational simulations are crucial for elucidating the complex mechanisms, kinetics, and thermodynamics of these polymerization processes. digitellinc.com
Theoretical studies, particularly those employing Density Functional Theory (DFT), can model the key steps of the polymerization. The process typically involves the initiation by a radical species that attacks the disulfide bond, leading to its cleavage and the formation of a thiyl radical. This radical can then propagate by attacking another monomer. For cyclic monomers like lipoic acid and its derivatives, this process is known as radical ring-opening polymerization. digitellinc.comdigitellinc.com
Computational models can simulate the nucleophilic attack on the disulfide bond and assess the energetics of the ring-chain equilibrium. For instance, DFT computations have been used to compare the influence of different initiators, such as aryl and alkyl thiolates, on the ring-opening of a model cyclic disulfide, lipoate methyl ester (LpMe). osti.gov These simulations evaluate the free energies of various reaction pathways, including initiation, propagation, and chain transfer (backbiting), to predict whether the polymerization will favor the formation of linear chains or cyclic polymers. osti.gov The calculations can reveal that certain initiators, like aryl thiols, are more likely to lead to a ring-expansion mechanism, yielding cyclic polymers. osti.gov
Although this compound itself would not undergo ring-opening, its disulfide bond is subject to similar radical-mediated cleavage and exchange reactions. Theoretical models could simulate the attack of a radical on its S-S bond, followed by propagation steps that could lead to the formation of poly(disulfide)s. The long octadecyl chains would be expected to significantly influence the reaction kinetics and polymer properties, a factor that can be investigated through molecular dynamics simulations.
Table 1: Hypothetical DFT-Calculated Free Energies for Key Reaction Steps in Disulfide Polymerization (based on analogous systems) This table is illustrative and based on computational studies of model cyclic disulfides like lipoate esters.
| Reaction Step | Initiator/Propagating Species | Relative Free Energy (kcal/mol) | Implication |
| Initiation | Phenyl Thiolate | -5.2 | Favorable initiation of ring-opening |
| Alkyl Thiolate | -7.5 | More favorable initiation than phenyl thiolate | |
| Propagation | Phenyl Thiolate Chain End | -4.9 | Favorable chain growth |
| Alkyl Thiolate Chain End | -7.2 | More favorable chain growth | |
| Backbiting | Phenyl Thiolate Chain End | +1.8 | Ring-chain equilibrium favors rings |
| Alkyl Thiolate Chain End | -0.5 | Ring-chain equilibrium favors linear chains |
Source: Data conceptualized from findings in computational studies on model systems. osti.gov
Modeling of Environmental Degradation Pathways and Reaction Kinetics
Computational modeling is an invaluable tool for predicting the environmental fate of commercial chemicals like this compound. The structure of this molecule, featuring two ester linkages and a central disulfide bond, suggests several potential degradation pathways. The primary mechanisms would be the hydrolysis of the ester groups and the reductive or oxidative cleavage of the disulfide bond.
Modeling of Ester Hydrolysis: The hydrolysis of the ester bonds would break the molecule down into thiodipropionic acid and octadecanol. The kinetics of this process are critical for determining the persistence of the compound in aqueous environments. Computational studies can model the hydrolysis reaction under various pH conditions (neutral, acid-catalyzed, and base-catalyzed). Quantum mechanical calculations can determine the activation energies for these pathways, allowing for the prediction of reaction rate constants. nih.govnih.gov Studies on the degradation kinetics of other long-chain esters have shown that factors like temperature and pH significantly influence the hydrolysis rate, and time-temperature equivalence models can be established to predict long-term degradation from accelerated tests. nih.gov
Modeling of Disulfide Bond Cleavage: The disulfide bond is susceptible to both reduction and oxidation. In reducing environments, such as anoxic sediments, the S-S bond can be cleaved to yield the corresponding thiol, 3-(octadecanoyloxy)propane-1-thiol. Conversely, in the presence of strong oxidants, the sulfur atoms can be oxidized to various species, such as thiosulfinates, thiosulfonates, or sulfonic acids. Computational models can simulate these redox reactions, identifying the most likely degradation products and the energetic barriers associated with their formation.
Table 2: Potential Environmental Degradation Pathways of this compound for Computational Modeling
| Degradation Pathway | Key Reaction | Primary Products | Modeled Kinetic Parameters |
| Ester Hydrolysis | Cleavage of ester linkage | Thiodipropionic acid, Octadecanol | Rate constants (k_hyd), Activation Energy (Ea) |
| Disulfide Reduction | Cleavage of S-S bond | 3-(octadecanoyloxy)propane-1-thiol | Reduction potential, Rate constants (k_red) |
| Disulfide Oxidation | Oxidation of sulfur atoms | Sulfonic acids, other oxidized sulfur species | Oxidation potential, Rate constants (k_ox) |
| Biodegradation | Enzymatic hydrolysis/redox | CO₂, H₂O, biomass, smaller organic acids | Michaelis-Menten parameters (Vmax, Km) |
Future Research Trajectories and Interdisciplinary Perspectives for Dioctadecyl 3,3 Dithiodipropionate
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of Dioctadecyl 3,3'-dithiodipropionate and related long-chain diesters. Traditional synthesis often relies on homogeneous acid catalysts, which can lead to corrosion, significant waste, and complex product isolation. Green chemistry principles offer a roadmap for overcoming these challenges. researchgate.net
Key areas of investigation include:
Enzymatic Catalysis: The use of lipases as biocatalysts for the esterification of 3,3'-thiodipropionic acid with octadecanol presents a highly sustainable alternative. mdpi.com Enzymatic reactions are typically conducted under milder conditions, are highly specific, and reduce the generation of hazardous waste. Research could optimize enzyme selection, reaction media (including solvent-free systems), and catalyst reusability to enhance process efficiency and economic viability. mdpi.com
Heterogeneous Catalysis: The development of solid acid catalysts, such as Brønsted acidic ionic liquids, can simplify product purification and catalyst recycling. researchgate.net These catalysts are designed to be easily separated from the reaction mixture, minimizing waste streams.
Sustainable Feedstocks: A significant long-term goal is the utilization of renewable, bio-based feedstocks. mdpi.commckinsey.com Research into sourcing long-chain fatty alcohols from biomass and developing pathways to produce 3,3'-thiodipropionic acid from non-petroleum sources will be crucial. mdpi.comnih.govresearchgate.networldbiomarketinsights.com This aligns with the broader shift towards a circular economy and reduced reliance on fossil fuels. mckinsey.com
Table 1: Comparison of Synthetic Strategies for Long-Chain Diesters
| Synthetic Route | Catalyst Type | Advantages | Research Focus |
|---|---|---|---|
| Conventional Esterification | Homogeneous (e.g., H₂SO₄) | High conversion rates | - |
| Enzymatic Synthesis | Lipases | Mild conditions, high selectivity, reusable catalyst, reduced waste | Enzyme optimization, solvent-free conditions, catalyst immobilization |
| Heterogeneous Catalysis | Solid Acids (e.g., Ionic Liquids) | Easy catalyst separation, reduced corrosion and waste | Catalyst design, activity under mild conditions, reusability |
| Bio-based Synthesis | Varies | Use of renewable resources, reduced carbon footprint | Feedstock sourcing (biomass), novel conversion pathways |
Exploration of Advanced Functional Material Applications Beyond Current Paradigms
The disulfide bond within this compound is a key functional group that can be exploited for the creation of "smart" or stimuli-responsive materials. nih.govd-nb.infoundip.ac.idresearchgate.netnih.gov This dynamic covalent bond can be cleaved and reformed in response to specific triggers, such as redox conditions, light, or heat. nih.govmdpi.com
Future applications could extend into:
Self-Healing Polymers: Incorporating this compound into polymer networks could impart self-healing capabilities. nih.govmdpi.comrsc.orgresearchgate.netnih.gov When a fracture occurs, the disulfide bonds can be reformed under specific stimuli (e.g., heat or UV light), restoring the material's integrity. nih.govmdpi.com This is driven by disulfide-disulfide metathesis or thiol-disulfide exchange reactions. nih.gov
Stimuli-Responsive Materials: The redox-responsive nature of the disulfide bond makes it an ideal component for materials that change their properties on demand. nih.gov This could include polymers that alter their solubility, shape, or permeability in response to a reducing or oxidizing environment.
Controlled Release Systems: The cleavable disulfide linker can be used to encapsulate and release active molecules. For instance, a payload could be trapped within a polymer matrix and released when the disulfide bonds are broken by a specific trigger, such as the high glutathione concentrations found inside cells. iris-biotech.de
Lubricant Additives: Long-chain diesters are explored for their potential as bio-based lubricants. rsc.org Future research could evaluate the performance of this compound in this capacity, focusing on its tribological properties and thermal stability.
Deeper Elucidation of Biogeochemical Cycling and Environmental Transformation Pathways
Understanding the environmental fate of this compound is critical for assessing its long-term impact. The compound's structure suggests several potential degradation pathways.
Future research should focus on:
Microbial Degradation: Organosulfur compounds are known to be metabolized by soil microorganisms. researchgate.netmdpi.commdpi.comoup.comjst.go.jp Studies are needed to identify the specific microbial consortia and enzymatic pathways responsible for the degradation of this compound. This includes investigating the roles of both sulfur-oxidizing and sulfate-reducing bacteria. mdpi.commdpi.com The long alkyl chains are likely susceptible to enzymatic hydrolysis by lipases and esterases, breaking the ester bonds and releasing octadecanol and 3,3'-dithiodipropionic acid. mdpi.com
Abiotic Degradation: Thioesters and disulfide bonds can undergo abiotic degradation through processes like hydrolysis and oxidation. acs.org The rate and extent of these reactions in different environmental compartments (soil, water) need to be quantified. Factors such as pH, temperature, and the presence of oxidizing agents will influence the degradation kinetics.
Transformation Products: A key research goal is to identify the intermediate and final transformation products of its degradation. Understanding the chemical nature of these products is essential for a complete environmental risk assessment.
Integration of Multiscale Computational Approaches with Advanced Experimental Methodologies
Computational modeling offers a powerful tool to predict the properties and behavior of this compound, complementing and guiding experimental work. researchgate.net
Promising interdisciplinary approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic insights into the conformational dynamics of the molecule and its interactions with other substances. rsc.orgnih.govresearchgate.net For example, simulations could model its behavior as a lubricant additive or its self-assembly into larger structures.
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of the disulfide bond. nih.gov This can help in understanding the mechanisms of its cleavage under different stimuli and in designing more efficient triggers for stimuli-responsive materials. nih.govmit.edu
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the environmental fate and potential toxicity of this compound and related compounds based on their molecular descriptors. nih.govosti.govecetoc.orgresearchgate.netaiche.org This predictive capability is valuable for screening new chemical designs and prioritizing experimental testing. ecetoc.org
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Research Application | Predicted Properties |
|---|---|---|
| Molecular Dynamics (MD) | Material Science, Self-Assembly | Conformational changes, interaction energies, diffusion coefficients |
| Density Functional Theory (DFT) | Reaction Mechanisms, Material Design | Bond dissociation energies, reaction pathways, electronic properties |
| QSAR Modeling | Environmental Science, Toxicology | Biodegradation rates, aquatic toxicity, physicochemical properties |
Potential Applications in Bio-Inspired and Biomimetic Systems
The disulfide bond is a ubiquitous functional group in biology, playing a critical role in protein folding and stability. This provides a rich source of inspiration for the design of novel materials and systems.
Future research in this area could explore:
Drug Delivery Vehicles: The significant difference in glutathione concentration between the extracellular and intracellular environments makes the disulfide bond an excellent trigger for targeted drug release. iris-biotech.denih.gov this compound could serve as a cleavable linker in prodrugs or as a component of nanocarriers that release their therapeutic payload specifically inside cells. nih.govnih.gov
Self-Immolative Linkers: This compound could be adapted for use in self-immolative linkers, which are designed to release a conjugated molecule in a traceless manner after a specific triggering event (i.e., disulfide cleavage). iris-biotech.denih.gov
Biomimetic Scaffolds: In tissue engineering, hydrogels and other scaffolds containing cleavable disulfide crosslinks could be designed to degrade in a controlled manner, mimicking the dynamic nature of the extracellular matrix.
Q & A
Q. How can researchers integrate findings into broader theoretical frameworks, such as QSAR or green chemistry principles?
- Methodological Answer :
- QSAR Modeling : Derive descriptors (e.g., topological polar surface area) to predict bioavailability or toxicity .
- Green Metrics : Apply atom economy and E-factor analyses to optimize synthetic routes for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
